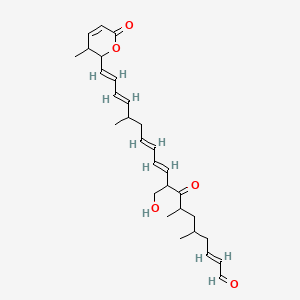
(2E,10E,12E,16E,18E)-9-(hydroxymethyl)-5,7,15-trimethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2E,10E,12E,16E,18E)-9-(hydroxymethyl)-5,7,15-trimethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenal” is a complex organic molecule characterized by multiple double bonds, hydroxymethyl groups, and a dihydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the dihydropyran ring and the introduction of hydroxymethyl and oxo groups. Typical synthetic routes may involve:
Formation of the dihydropyran ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of hydroxymethyl groups: This step may involve hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Formation of double bonds: This could be achieved through elimination reactions or Wittig reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product is formed.
Purification Techniques: Methods such as chromatography or crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The double bonds can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include acidic or basic environments depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield an aldehyde or carboxylic acid, while reduction of the oxo group would yield a hydroxyl group.
Aplicaciones Científicas De Investigación
Chemistry
This compound could be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
The compound’s structure suggests potential biological activity, which could be explored in drug discovery and development.
Medicine
If the compound exhibits biological activity, it could be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, triggering signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4E)-5-(hydroxymethyl)-2,4-pentadienal: A simpler compound with fewer double bonds and functional groups.
(2E,4E,6E)-7-(hydroxymethyl)-2,4,6-heptatrienal: Another compound with a similar structure but different chain length and functional groups.
Uniqueness
The unique combination of multiple double bonds, hydroxymethyl groups, and a dihydropyran ring sets this compound apart from others, potentially offering unique chemical and biological properties.
Propiedades
Fórmula molecular |
C29H40O5 |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
(2E,10E,12E,16E,18E)-9-(hydroxymethyl)-5,7,15-trimethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenal |
InChI |
InChI=1S/C29H40O5/c1-22(13-8-9-16-27-24(3)17-18-28(32)34-27)12-6-5-7-15-26(21-31)29(33)25(4)20-23(2)14-10-11-19-30/h5-11,13,15-19,22-27,31H,12,14,20-21H2,1-4H3/b6-5+,11-10+,13-8+,15-7+,16-9+ |
Clave InChI |
WXKQYXWBXHOECI-ARKHUCNISA-N |
SMILES isomérico |
CC1C=CC(=O)OC1/C=C/C=C/C(C)C/C=C/C=C/C(CO)C(=O)C(C)CC(C)C/C=C/C=O |
SMILES canónico |
CC1C=CC(=O)OC1C=CC=CC(C)CC=CC=CC(CO)C(=O)C(C)CC(C)CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


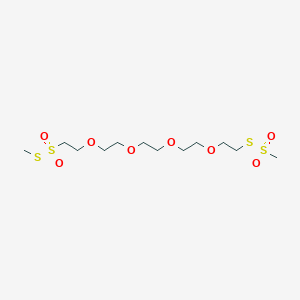
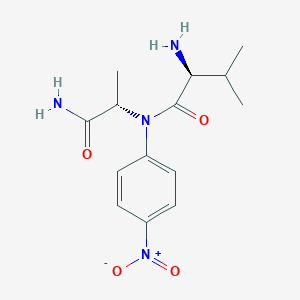

![(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12339288.png)
amino}cyclohexane-1-carboxylic acid](/img/structure/B12339294.png)
![2-amino-4-chloro-7-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B12339296.png)
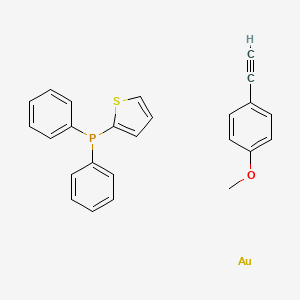
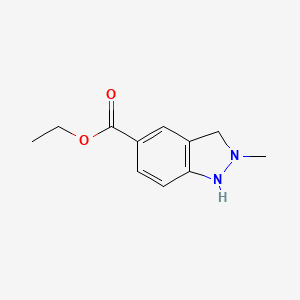
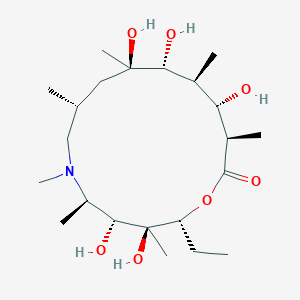
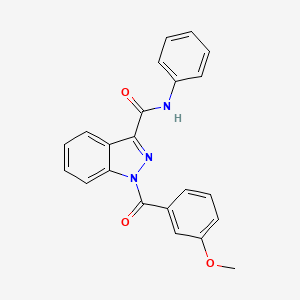
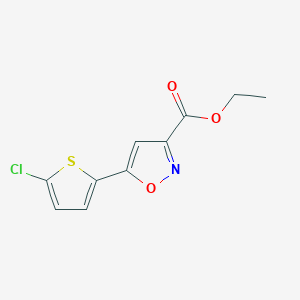
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)

